3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole is a heterocyclic compound that features a bromine atom and an isoxazole ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated cyclopentane derivative with a nitrile oxide, leading to the formation of the isoxazole ring . The reaction conditions often require the use of a base and a solvent such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as deoxyprostanoids, by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the isoxazole ring can lead to the formation of different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Major Products Formed
The major products formed from these reactions include substituted isoxazole derivatives, reduced cyclopentane derivatives, and oxidized isoxazole compounds. These products can have varied applications depending on their functional groups and structural properties.
Scientific Research Applications
3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of prostanoids, which have potential therapeutic applications.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Its derivatives are studied for their biological activities, including anti-inflammatory and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole: Lacks the bromine atom, leading to different reactivity and applications.
3-Chloro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
3-Iodo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole: Contains an iodine atom, which can lead to different biological activities and synthetic applications.
Uniqueness
3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. This uniqueness makes it valuable for the synthesis of specialized compounds and for studying its distinct biological activities.
Properties
IUPAC Name |
3-bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c7-6-4-2-1-3-5(4)9-8-6/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSVYJYNGKFKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)ON=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.